![molecular formula C14H24N4O B2435777 (1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1353987-94-6](/img/structure/B2435777.png)
(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol
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Overview
Description
“(1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-yl)methanol” is a chemical compound with the molecular formula C14H24N4O . It is also known as "3-Piperidinemethanol, 1-[6-(diethylamino)-4-pyrimidinyl]-" . This compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a piperidine ring via a methanol group . The pyrimidine ring contains a diethylamino group, while the piperidine ring is attached at the 3-position of the methanol group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.37 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Transdermal Permeation Enhancers
- Compounds containing amino groups such as 6-(diethylamino) and piperidin-1-yl are investigated for their potential as transdermal permeation enhancers. One study found that certain esters and amides of hexanoic acid substituted with these groups demonstrated significant activity in enhancing the permeation of theophylline through human skin. For instance, decyl 6-(pyrrolidin-1-yl)hexanoate exhibited particularly high activity, indicating the potential of these compounds in transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Antimicrobial Agents
- Piperidine derivatives are explored for their antimicrobial properties. A variety of piperidine-containing pyrimidine imines and thiazolidinones were synthesized and assessed for their antibacterial activity. This research suggests that these compounds could serve as a foundation for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Fluorescent Compounds for Imaging
- The combination of piperidine with other chemical groups has been used to create fluorescent compounds, which are valuable in various imaging applications. A study synthesized fluorescent compounds by reacting 7,8-disubstituted coumarin 4-acetic acids with 7-diethylaminocoumarin-3-carbaldehyde in the presence of piperidine. These compounds exhibited strong emission in the yellow to red region, indicating their potential use in fluorescence imaging and molecular probes (Sanap & Samant, 2012).
Safety and Hazards
properties
IUPAC Name |
[1-[6-(diethylamino)pyrimidin-4-yl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-3-17(4-2)13-8-14(16-11-15-13)18-7-5-6-12(9-18)10-19/h8,11-12,19H,3-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLWUYRZOJASRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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